(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoicacid
Description
(2R)-4-(tert-Butoxy)-2-(dimethylamino)-4-oxobutanoic acid is a chiral organic compound characterized by a tert-butoxy group, a dimethylamino substituent, and an oxobutanoic acid backbone. The stereochemistry (R-configuration) at the C2 position is critical for its interactions in biochemical or synthetic applications. This compound likely serves as an intermediate in pharmaceutical synthesis or as a ligand in coordination chemistry, leveraging its dimethylamino group for nucleophilic reactivity and the tert-butoxy group for steric protection .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDQCFFXBFGHQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination
The dimethylamino group at the C2 position is typically introduced via reductive amination of a ketone precursor. In a method analogous to the synthesis of tert-butyl carbamate derivatives, a prochiral ketone intermediate undergoes condensation with dimethylamine, followed by stereoselective reduction. For example, sodium borohydride in tetrahydrofuran (THF) and ethanol at 0–20°C reduces the imine intermediate, yielding the (2R)-configured amine with 56–68% diastereomeric excess. The stereochemical outcome is influenced by the solvent system; polar aprotic solvents like THF favor (R)-configuration retention due to transition-state stabilization.
Table 1: Optimization of Reductive Amination Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | de (%) | Source |
|---|---|---|---|---|---|
| NaBH4 | THF/EtOH | 0–20 | 56 | 68 | |
| DIBAH | Toluene | 25 | 68 | 72 | |
| Al(OiPr)3 | iPrOH | Reflux | 80 | 85 |
tert-Butoxy Protection of the 4-Oxo Functionality
Ketone Protection via Acid-Catalyzed Esterification
The tert-butoxy group at C4 is introduced to stabilize the reactive ketone during subsequent reactions. A protocol adapted from EvitaChem’s synthesis of (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid involves treating 4-oxobutanoic acid with tert-butanol and a catalytic amount of sulfuric acid. The reaction proceeds at 50°C for 12 hours, achieving 89% conversion to the tert-butyl ester. Crucially, this step must be performed under anhydrous conditions to prevent hydrolysis of the ester back to the ketone.
Alternative Protection Strategies
In cases where acid-sensitive substrates are used, a Mitsunobu reaction with tert-butanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) offers a milder alternative. This method, though less common, provides 74% yield with minimal racemization at the C2 center.
Resolution of (2R) Stereochemistry
Chiral Auxiliary-Mediated Synthesis
The (2R) configuration is enforced using (S)-proline-derived auxiliaries. As demonstrated in the synthesis of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, the auxiliary directs the facial selectivity during the key C–N bond-forming step. After achieving the desired stereochemistry, the auxiliary is cleaved via hydrolysis under basic conditions (pH 10–12), yielding the free acid with >95% enantiomeric excess.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates offers a scalable alternative. Using Pseudomonas fluorescens lipase (PFL) in ethyl acetate, the (2R)-enantiomer is selectively acetylated, leaving the (2S)-counterpart unreacted. This method achieves 92% ee but requires careful optimization of reaction time to prevent over-acylation.
Final Deprotection and Acid Formation
Hydrolysis of tert-Butyl Ester
The tert-butoxy group is cleaved under acidic conditions to regenerate the 4-oxo functionality. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours quantitatively removes the protective group without epimerizing the C2 center. Alternatively, hydrochloric acid in dioxane (4 M, 25°C, 4 hours) achieves similar results but risks partial hydrolysis of the dimethylamino group.
Crystallization and Purification
Final purification is achieved via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding the title compound as a white crystalline solid with >99% purity.
Comparative Analysis of Synthetic Routes
Cost-Effectiveness vs. Stereoselectivity
Routes employing aluminum isopropoxide (Al(OiPr)3) in isopropyl alcohol offer high stereoselectivity (85% de) but require expensive chiral ligands. In contrast, sodium borohydride-based methods are cost-effective but suffer from lower yields (56%). Industrial-scale synthesis prioritizes DIBAH-mediated reductions due to their balance of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Functional Group Variations
The tert-butoxy and oxobutanoic acid moieties are common among analogs, but substituents at the C2 position vary significantly:
Key Observations :
- Dimethylamino vs. Benzyl: The dimethylamino group (target compound) enhances water solubility and nucleophilicity compared to the hydrophobic benzyl group (), making the former more suitable for aqueous-phase reactions .
- Boc Protection: Boc-protected analogs () are preferred in peptide synthesis to prevent unwanted side reactions, whereas the unprotected dimethylamino group in the target compound may facilitate direct conjugation or catalysis .
Stereochemical and Steric Effects
- R-configuration : All compounds with specified stereochemistry () adopt the R-configuration at C2, which is crucial for enantioselective interactions in biological systems or asymmetric synthesis .
- Steric Hindrance: The tert-butoxy group in all compounds provides steric protection to the oxobutanoic acid moiety, enhancing stability against nucleophilic attack. However, bulkier substituents (e.g., benzyl in ) may reduce reaction rates in sterically sensitive processes .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves solubility in polar solvents compared to benzyl () or Boc-protected () analogs.
- Thermal Stability : tert-Butoxy groups generally enhance thermal stability due to their electron-donating and steric effects. However, Boc-protected compounds () may decompose at elevated temperatures, releasing CO2 .
Research Findings and Trends
- Synthetic Utility: highlights analogs with ethyl, isopropyl, and heptanoic acid chains, demonstrating that alkyl chain length modulates lipophilicity and bioavailability. For example, longer chains (e.g., heptanoic acid in ) may improve membrane permeability in drug candidates .
- Biological Activity: Complex derivatives () with benzyloxycarbonyl or cyclohexyl groups exhibit specialized roles, such as enzyme inhibitors or prodrugs, underscoring the versatility of the oxobutanoic acid scaffold .
Biological Activity
(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxy group, a dimethylamino group, and a carboxylic acid group, which contribute to its unique reactivity and biological properties. Its IUPAC name is (2R)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 2839128-71-9 |
The biological activity of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, influencing biochemical pathways.
Potential Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with receptors, potentially influencing signaling pathways related to inflammation or metabolic regulation.
Biological Activity
Research indicates that (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through modulation of inflammatory cytokines.
- Antimicrobial Activity : Some studies have indicated that it may exhibit antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have evaluated the biological activity of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid:
Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells by up to 40% compared to controls.
Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Efficacy
Research published in the Journal of Antimicrobial Agents reported that (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid showed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Comparison with Similar Compounds
To better understand the unique properties of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| tert-butyl peresters | Oxidative reactions | Commonly used in organic synthesis |
| tert-butoxycarbonyl derivatives | Organic synthesis | Similar functional group |
| (2S)-5-amino-3-hydroxyvaleric acid | Neuroprotective effects | Different stereochemistry |
Q & A
Q. What are the key considerations for synthesizing (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid with high enantiomeric purity?
- Methodological Answer: Enantiomeric purity is achieved by using chiral starting materials and controlled reaction conditions. For example, alkylation of chiral esters with tert-butyl bromoacetate, followed by hydrolysis and oxidation, can yield the target compound. Sodium hydride or potassium tert-butoxide are effective bases for alkylation steps to minimize racemization. Maintaining low temperatures during nucleophilic substitutions and using chiral auxiliaries (e.g., benzyloxycarbonyl groups) further ensures stereochemical integrity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Analytical techniques include:
- NMR Spectroscopy: To confirm stereochemistry and functional groups (e.g., tert-butoxy at δ 1.2–1.4 ppm).
- HPLC with Chiral Columns: To assess enantiomeric excess (>98% purity).
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., CHNO with exact mass 259.14 g/mol).
- X-ray Crystallography: For absolute configuration determination if single crystals are obtainable .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer: The tert-butoxy group enhances stability against hydrolysis compared to smaller alkoxy groups. Store at -20°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent degradation. Monitor stability via periodic HPLC analysis, especially under acidic/basic conditions, as the dimethylamino group may protonate and alter reactivity .
Advanced Research Questions
Q. How does the dimethylamino substituent influence the compound’s reactivity compared to analogs with ethyl or cyclopropyl groups?
- Methodological Answer: The dimethylamino group acts as a strong electron donor, increasing nucleophilicity at the α-carbon. Comparative studies using kinetic assays (e.g., nucleophilic substitution rates with iodomethane) show that dimethylamino-substituted derivatives react 2–3× faster than ethyl or cyclopropyl analogs. Computational modeling (DFT) can quantify electronic effects by analyzing frontier molecular orbitals .
Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Use biophysical techniques:
- Surface Plasmon Resonance (SPR): To measure binding kinetics (k/k) to immobilized targets.
- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters (ΔG, ΔH).
- Cryo-EM or X-ray Crystallography: For structural insights into binding pockets.
For example, trifluoromethylphenyl analogs show enhanced binding to matrix metalloproteinases (MMPs) due to hydrophobic interactions .
Q. How can computational methods predict the compound’s pharmacokinetic properties or binding affinity?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against protein databases (PDB) to identify potential targets.
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET Prediction (SwissADME): Estimate logP (2.1), bioavailability (55%), and CYP450 interactions.
The tert-butoxy group reduces metabolic clearance by cytochrome P450 enzymes compared to methoxy analogs .
Q. What synthetic routes enable selective modification of the tert-butoxy or dimethylamino groups?
- Methodological Answer:
- tert-Butoxy Deprotection: Use TFA/CHCl (1:1) to yield the free hydroxyl group, which can be re-alkylated.
- Dimethylamino Functionalization: Quaternize with methyl iodide to form a betaine, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).
Monitor selectivity via F NMR if fluorinated reagents are used .
Comparative Analysis & Optimization
Q. How do steric effects from the tert-butoxy group impact catalytic asymmetric synthesis?
- Methodological Answer: The bulky tert-butoxy group hinders approach of catalysts to the β-carbon, reducing enantioselectivity in some cases. Optimization involves:
- Chiral Ligands: Use (R)-BINAP with palladium catalysts for Suzuki couplings.
- Solvent Screening: Polar aprotic solvents (e.g., THF) improve yields by 15–20% compared to DMF.
Kinetic resolution (e.g., using lipases) can separate diastereomers post-synthesis .
Q. What analytical workflows resolve contradictions in biological activity data between similar compounds?
- Methodological Answer:
- Dose-Response Curves: Compare IC values across analogs (e.g., dimethylamino vs. ethyl derivatives).
- Metabolite Profiling (LC-MS): Identify active/inactive metabolites in cell lysates.
- Transcriptomics: RNA-seq to uncover off-target pathways (e.g., NF-κB activation).
For example, cyclopropyl analogs show unexpected neuroprotective effects due to metabolite generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
